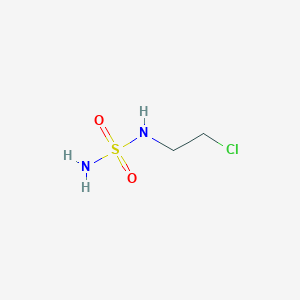

N-(2-Chloroethyl)sulfamide

Description

Structure

3D Structure

Properties

CAS No. |

154743-06-3 |

|---|---|

Molecular Formula |

C2H7ClN2O2S |

Molecular Weight |

158.61 g/mol |

IUPAC Name |

1-chloro-2-(sulfamoylamino)ethane |

InChI |

InChI=1S/C2H7ClN2O2S/c3-1-2-5-8(4,6)7/h5H,1-2H2,(H2,4,6,7) |

InChI Key |

FBWDWHONCBKETG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)NS(=O)(=O)N |

Origin of Product |

United States |

Methodologies for the Synthesis of N 2 Chloroethyl Sulfamide and Its Molecular Scaffolds

Synthetic Routes to N-(2-Chloroethyl)sulfamide as a Core Structure

The construction of the this compound core is foundational for the synthesis of more complex derivatives. Key strategies involve direct synthesis from accessible starting materials and the use of protecting groups to ensure regioselectivity.

A prominent pathway for the synthesis of this compound involves a one-pot, two-step process utilizing chlorosulfonyl isocyanate (CSI) as the sulfonylating agent. rsc.orgtandfonline.com This method begins with the reaction of CSI with an alcohol, such as tert-butanol (B103910), in an anhydrous solvent like dichloromethane (B109758). This forms an unstable carbamate (B1207046) intermediate, chlorosulfonyl tert-butyl carbamate. rsc.org This intermediate is then reacted in situ with 2-chloroethylamine (B1212225) hydrochloride in a basic medium to yield the protected this compound. rsc.orgtandfonline.com Subsequent deprotection affords the final core structure. This approach is noted for its efficiency and high yields. tandfonline.com

Protecting group chemistry is integral to the synthesis of this compound, particularly when using reactive reagents like chlorosulfonyl isocyanate. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the sulfamide (B24259) nitrogen. tandfonline.comresearchgate.net

The introduction of the Boc group is achieved during the initial synthetic step, where tert-butanol reacts with chlorosulfonyl isocyanate to form a Boc-sulfamoyl chloride intermediate. nih.gov This intermediate then reacts with 2-chloroethylamine to yield N-Boc-N'-(2-chloroethyl)sulfamide. tandfonline.comresearchgate.net This carbamoylation-sulfamoylation step is typically performed in dichloromethane in the presence of a base like triethylamine (B128534), achieving yields of 80-85%. tandfonline.comresearchgate.net

Deprotection, or the removal of the Boc group, can be accomplished through several methods. A straightforward technique involves heating the Boc-protected compound in water at reflux. rsc.orgtandfonline.com Alternatively, classical acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, are also effective for Boc removal, yielding the desired this compound with a yield of around 75%. rsc.org

| Protecting Group | Introduction Reagents | Deprotection Conditions | Reference |

| tert-butoxycarbonyl (Boc) | Chlorosulfonyl isocyanate (CSI), tert-butanol, 2-chloroethylamine, triethylamine | 1. Water, reflux2. Trifluoroacetic acid (TFA), dichloromethane | rsc.orgtandfonline.com |

In the subsequent use of this compound as a building block, reaction conditions have been optimized to improve efficiency and align with green chemistry principles. One significant development is the use of solvent-free and catalyst-free conditions for the synthesis of N-sulfamoyl imines, which are derivatives of this compound. tandfonline.com

Research has shown that the condensation of this compound with various aromatic aldehydes proceeds efficiently at an elevated temperature (100°C) without the need for a solvent or catalyst. tandfonline.comresearchgate.net This method provides good to excellent yields (80-95%) in significantly shorter reaction times (50-65 minutes) compared to conventional methods using solvents. tandfonline.comresearchgate.net For instance, when the reaction was attempted in solvents such as methanol, ethanol, or toluene (B28343) under reflux, the yields were substantially lower (<30%), and in the case of methanol, no reaction occurred even after 24 hours. tandfonline.com This highlights the clear advantage of the solvent-free approach for this class of transformation.

| Aldehyde Reactant | Solvent/Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | None | 100 | 50 | 95 | tandfonline.com |

| o-Chlorobenzaldehyde | None | 100 | 60 | 90 | tandfonline.com |

| p-Chlorobenzaldehyde | None | 100 | 65 | 95 | tandfonline.com |

| p-Nitrobenzaldehyde | None | 100 | 65 | 92 | tandfonline.com |

| p-Methylbenzaldehyde | None | 100 | 65 | 85 | tandfonline.com |

| Benzaldehyde | Methanol (reflux) | - | 24h | 0 | tandfonline.com |

| Benzaldehyde | Ethanol (reflux) | - | 24h | <30 | tandfonline.com |

| Benzaldehyde | Toluene (reflux) | - | 24h | <30 | tandfonline.com |

Protecting Group Strategies and Deprotection Techniques

Modular Synthesis of this compound Derivatives

The this compound scaffold allows for further molecular elaboration, primarily through reactions at the sulfamide nitrogen atom. This modular approach enables the creation of diverse libraries of compounds.

The nitrogen atom of the sulfamide group serves as a key site for introducing additional chemical diversity through alkylation and acylation reactions.

N-Alkylation: The nitrogen of the sulfamide can be alkylated using various alkylating agents. Protocols for related sulfonamides involve reacting the N-H group with electrophiles like primary alkyl bromides, alkyl iodides, and benzyl (B1604629) chloride. researchgate.net These reactions are typically carried out in a suitable solvent such as acetonitrile (B52724) and in the presence of a base like potassium carbonate to neutralize the acid generated during the reaction. researchgate.net This method allows for the introduction of a wide range of alkyl and aralkyl substituents onto the sulfamide nitrogen.

Functionalization at the Sulfamide Nitrogen Atom

Condensation Reactions for N-Sulfamoyl Imines

A highly efficient and environmentally friendly method for the synthesis of N-sulfamoyl imines involves the direct condensation of this compound with a variety of aldehydes. tandfonline.com This approach operates under solvent- and catalyst-free conditions, offering significant advantages in terms of simplicity, cost-effectiveness, and reduced environmental impact. tandfonline.com

The reaction proceeds by heating a mixture of this compound and an appropriate aldehyde. tandfonline.com This thermal condensation typically reaches completion within 50 to 65 minutes at a temperature of 100°C, yielding the corresponding N-(2-chloroethyl)sulfamoyl imines in good to excellent yields. tandfonline.com The method has been successfully applied to a range of aromatic and aliphatic aldehydes. tandfonline.com A comparative study has shown that solvent-free conditions are significantly more effective than performing the reaction in solvents such as ethanol, methanol, or toluene, where yields are considerably lower or the reaction does not proceed at all. tandfonline.com

The structural confirmation of the resulting N-sulfamoyl imines is achieved through spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com IR spectra show characteristic absorption bands for the imine (C=N) bond at 1580–1640 cm⁻¹ and the sulfonyl (SO₂) group at 1110–1170 cm⁻¹ and 1340–1390 cm⁻¹. tandfonline.com In ¹H-NMR spectra, the proton of the H-C=N group appears in the range of 8.1 to 8.8 ppm, while ¹³C-NMR spectra display a signal for the imine carbon between 165 and 175 ppm. tandfonline.com

Table 1: Synthesis of N-(2-chloroethylsulfamoyl) imines via Condensation Reaction

| Aldehyde Reactant | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 60 | 92 |

| o-Chlorobenzaldehyde | 50 | 96 |

| p-Chlorobenzaldehyde | 60 | 90 |

| p-Nitrobenzaldehyde | 65 | 88 |

| p-Anisaldehyde | 60 | 94 |

| Crotonaldehyde | 55 | 85 |

Data sourced from a study on catalyst-free and solventless synthesis. tandfonline.com

Introduction of Phosphonate (B1237965) Moieties: Kabachnik–Fields Reactions

The Kabachnik–Fields reaction is a powerful three-component reaction used to synthesize α-aminophosphonates. wikipedia.org This methodology has been adapted for the synthesis of α-sulfamidophosphonates by reacting this compound, an aldehyde, and a trialkyl phosphite (B83602). rsc.orgnih.gov This multicomponent approach allows for the rapid generation of a library of analogues with diverse substitutions. rsc.orgnih.gov

The synthesis of these α-sulfamidophosphonates is effectively carried out under solvent-free and catalyst-free conditions, often utilizing ultrasonic irradiation (40 kHz) at 60 °C. rsc.orgnih.gov The reaction typically proceeds to completion within 1.5 to 2.5 hours, affording the desired products in moderate to good yields, generally ranging from 48% to 70%. rsc.org The reaction involves the in-situ formation of an N-sulfamoyl imine from the aldehyde and this compound, which then undergoes nucleophilic addition by the trialkyl phosphite to form the final α-sulfamidophosphonate. wikipedia.org

The resulting α-sulfamidophosphonates are characterized by the presence of a phosphonate group (P=O), which can be identified by a characteristic stretching vibration in the IR spectrum at 1210–1245 cm⁻¹. rsc.org The sulfonyl group (SO₂) also shows distinct bands at 1305 ± 50 cm⁻¹ and 1145 ± 50 cm⁻¹. rsc.org

Cyclization Pathways for Novel Heterocyclic Architectures

The this compound scaffold serves as a versatile precursor for the synthesis of novel heterocyclic compounds through various cyclization strategies.

One such pathway involves the intramolecular cyclization of N,N-bis(2-chloroethyl)sulfamidocarbonyloxymethylphosphonates. researchgate.net These precursors are synthesized in a multi-step process starting from α-hydroxyphosphonates, which are first carbamoylated with chlorosulfonyl isocyanate and then reacted with bis-(2-chloroethyl)amine. researchgate.net The subsequent intramolecular cyclization is achieved by treating the sulfamide intermediate with a base, such as potassium carbonate (K₂CO₃), in refluxing acetonitrile. researchgate.net This reaction proceeds with high efficiency, leading to the formation of 5-(2-chloroethyl)-1,2,5-thiadiazolidine-2-carbaldehyde-1,1-dioxide derivatives with phosphonate moieties in quantitative yields. researchgate.net The driving force for this cyclization is the high acidity of the proton on the N-sulfonylcarbamate group. researchgate.net

Another approach to heterocyclic systems involves the intramolecular cyclization of N-alkenyl amidines derived from N-(chlorosulfonyl)imidoyl chloride. mdpi.com Reaction of the imidoyl chloride with N-methyl allyl amine in the presence of triethylamine forms an amidine intermediate containing both a C=C double bond and a sulfonyl chloride group. mdpi.com Subsequent treatment with a Lewis acid, such as anhydrous aluminum chloride, initiates a clean intramolecular cyclization to yield 1,2,4-thiadiazine 1,1-dioxide derivatives. mdpi.com By varying the length of the alkenyl chain in the amine reactant, this methodology can be extended to synthesize larger heterocycles, such as 1,2,4-thiadiazocines. mdpi.com

Furthermore, the reaction of N-alkyl benzylamines with N-(chlorosulfonyl)imidoyl chloride can be used to construct 1,2,4-benzothiadiazepine-1,1-dioxides. mdpi.com Additionally, seven-membered rings with a tandfonline.comnih.govtriazepane core have been synthesized through the interaction of hydrazine (B178648) with bis(2-chloroethyl)carbamic acid benzyl ester. uzhnu.edu.ua

Nitrosation Chemistry for N-Nitroso-N-(2-Chloroethyl)sulfamides (CENS)

However, the nitrosation of this compound derivatives can be complex and may lead to unexpected rearrangements. rsc.orgresearchgate.net For instance, attempts to synthesize diethyl ((((N-(2-chloroethyl)-N-nitrososulfamoyl)amino)arylmethyl)phosphonates via the nitrosation of the corresponding sulfamidophosphonates did not yield the expected N-nitroso compounds. rsc.orgresearchgate.net Instead, an unexpected rearrangement occurred, leading to the formation of the corresponding sulfamates. rsc.orgresearchgate.net This highlights a potential limiting factor in the direct nitrosation of certain this compound scaffolds. researchgate.net

The choice of nitrosating agent and reaction conditions is crucial. sci-hub.se While nitrous acid formed in situ from sodium nitrite (B80452) in aqueous media can be a weak nitrosating agent for amides, more electrophilic reagents are often required for substrates with electron-withdrawing groups, such as sulfonamides. sci-hub.se Alternative conditions, such as using sodium nitrite in neat organic acids like acetic acid/acetic anhydride (B1165640) or formic acid, have been employed for the N-nitrosation of sulfonamides and related compounds. sci-hub.se

Synthesis of Other N-(2-Chloroethyl)sulfonamide Analogues

The synthesis of various analogues of N-(2-chloroethyl)sulfonamide has been reported, expanding the chemical space around this core structure. A common analogue is N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. smolecule.com One synthetic route to this compound involves the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine (B1207034), often using a base like pyridine (B92270) to neutralize the HCl byproduct. An alternative method starts with the reaction of p-toluenesulfonamide (B41071) with diethanolamine, followed by chlorination of the resulting N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide with an agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). smolecule.com

The synthesis of N-(2-chloroethyl)benzenesulfonamide is typically achieved by reacting benzenesulfonyl chloride with 2-chloroethylamine in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate.

Furthermore, a general and mild method for the formation of N-sulfonyl imines, which can be subsequently reduced to N-alkylsulfonamides, involves the visible-light, iodine-promoted reaction of aldehydes, sulfonamides, and PhI(OAc)₂. nih.gov This approach provides a synthetically useful alternative to traditional condensation methods that often require harsh conditions. nih.gov

The versatility of the sulfamide group also allows for the synthesis of more complex structures. For example, N-Boc protected N'-(2-chloroethyl)sulfamide can be synthesized in high yield through a one-pot carbamoylation-sulfamoylation reaction using chlorosulfonyl isocyanate (CSI), tert-butanol, and 2-chloroethylamine in the presence of a base. rsc.org This protected intermediate serves as a valuable building block for further elaboration. rsc.orgnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2-Chloroethyl)sulfamoyl imines |

| N,N-bis-(2-chloroethyl)sulfamide |

| N,N-bis-(2-chloroethyl)sulfamoyl imine |

| Benzaldehyde |

| o-Chlorobenzaldehyde |

| p-Chlorobenzaldehyde |

| p-Nitrobenzaldehyde |

| p-Anisaldehyde |

| Crotonaldehyde |

| α-Sulfamidophosphonates |

| Trialkyl phosphite |

| N,N-bis(2-chloroethyl)sulfamidocarbonyloxymethylphosphonates |

| Chlorosulfonyl isocyanate |

| bis-(2-chloroethyl)amine |

| 5-(2-chloroethyl)-1,2,5-thiadiazolidine-2-carbaldehyde-1,1-dioxide |

| N-(chlorosulfonyl)imidoyl chloride |

| N-methyl allyl amine |

| 1,2,4-thiadiazine 1,1-dioxide |

| 1,2,4-thiadiazocines |

| N-alkyl benzylamines |

| 1,2,4-benzothiadiazepine-1,1-dioxides |

| tandfonline.comnih.govtriazepane |

| bis(2-chloroethyl)carbamic acid benzyl ester |

| N-Nitroso-N-(2-chloroethyl)sulfamides (CENS) |

| Diethyl ((((N-(2-chloroethyl)-N-nitrososulfamoyl)amino)arylmethyl)phosphonates |

| Sulfamates |

| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide |

| p-toluenesulfonyl chloride |

| bis(2-chloroethyl)amine |

| N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide |

| Thionyl chloride |

| Phosphorus trichloride |

| N-(2-chloroethyl)benzenesulfonamide |

| Benzenesulfonyl chloride |

| 2-chloroethylamine |

| N-sulfonyl imines |

| PhI(OAc)₂ |

| N-Boc-N'-(2-chloroethyl)sulfamide |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of the 2-Chloroethyl Moiety

The 2-chloroethyl group, -CH₂CH₂Cl, is a key reactive center in the molecule. Its chemical behavior is largely characterized by the polarized carbon-chlorine bond and the potential for interaction with the adjacent sulfamide (B24259) group.

The carbon atom attached to the chlorine in the 2-chloroethyl group bears a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. The substitution of the chlorine atom can proceed through either S\N1 (Substitution Nucleophilic Unimolecular) or S\N2 (Substitution Nucleophilic Bimolecular) pathways.

S\N2 Pathway : Given that the chloroethyl group is a primary alkyl halide, the S\N2 mechanism is generally favored. This pathway involves a single concerted step where the nucleophile attacks the electrophilic carbon atom simultaneously as the chloride leaving group departs. The rate of this reaction is dependent on the concentration of both the N-(2-Chloroethyl)sulfamide and the attacking nucleophile. The presence of the electron-withdrawing sulfamide group can influence the reaction rate. The chloroalkyl group in compounds like 2-chloro-N-methylethane-1-sulfonamide is noted to be accessible for nucleophilic substitution reactions.

S\N1 Pathway : The S\N1 pathway, which involves the formation of a carbocation intermediate, is less likely for primary alkyl halides like the 2-chloroethyl group because primary carbocations are inherently unstable. However, neighboring group participation from the sulfamide moiety could potentially stabilize a cationic intermediate, making a pathway with S\N1 characteristics more plausible (see Section 3.1.3.).

The reactivity in nucleophilic substitution is a hallmark of the chloroethyl group, enabling the replacement of the chlorine with various nucleophiles such as amines, hydroxides, or alkoxides.

A significant reaction pathway for this compound and related structures is intramolecular cyclization. This process is driven by the proximity of a nucleophilic atom within the sulfamide group to the electrophilic carbon of the chloroethyl moiety. Research on analogous compounds has demonstrated that the nitrogen atom of the sulfamide can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride ion and form a cyclic structure.

A study detailed an efficient synthesis of organophosphorus compounds with a cyclosulfamide moiety starting from N-(2-chloroethyl)sulfamides. The intramolecular cyclization of these sulfamides was achieved using a base like potassium carbonate (K₂CO₃), leading to the formation of cyclic compounds in quantitative yields. This type of reaction can lead to the formation of stable heterocyclic ring systems, such as thiadiazolines. Similarly, the hydrolysis of bis(2-chloroethyl)amine (B1207034) proceeds via cyclization to an aziridinium (B1262131) intermediate.

| Reactant Class | Reaction Type | Conditions | Product Class | Yield | Reference |

| N-(2-Chloroethyl)sulfamides with a phosphonate (B1237965) moiety | Intramolecular Cyclization | K₂CO₃ | Cyclic Thiadiazoline Dioxides | Quantitative | , |

| Phenyl N,N-bis(2-chloroethyl)-N'-cyclophosphorodiamidates | Intramolecular Cyclization | Diazabicyclooctane | Cyclized phosphorodiamidate | High |

While the formation of a discrete, free chloronium ion from a single 2-chloroethyl group is not a primary pathway, electrophilic intermediates are central to its reactivity. The most pertinent intermediate is a cyclic cation formed through neighboring group participation (anchimeric assistance). The nitrogen atom of the sulfamide group can attack the C-Cl bond intramolecularly to form a strained, three-membered cyclic intermediate, analogous to an aziridinium ion.

This cyclic intermediate is highly electrophilic and reacts readily with nucleophiles. The formation of such intermediates is a key step in the mechanism of action for nitrogen mustards like bis(2-chloroethyl)amine, which form a reactive aziridinium ion. This process significantly enhances the reactivity of the alkylating agent compared to a standard primary alkyl chloride. The interaction of chloromethanes with strong acids can lead to the formation of chloronium ions like R–Cl⁺–R, but this typically involves intermolecular reactions under specific conditions. In the case of this compound, the intramolecular pathway to an aziridinium-like species is considered more probable.

The hydrolytic stability of this compound is a tale of two parts: the robust sulfamide core and the reactive chloroethyl tail.

Sulfamide Bond Stability : The sulfonamide functional group is known to be exceptionally stable towards both acidic and basic hydrolysis. The second-order rate constant for the hydroxide (B78521) ion-catalyzed hydrolysis of N,N-dimethylmethanesulfonamide is estimated to be less than 2x10⁻⁹ M⁻¹s⁻¹, which is approximately four orders of magnitude lower than that of a corresponding carboxamide. Therefore, cleavage of the S-N bond in this compound is not a likely degradation pathway under typical hydrolytic conditions.

Chloroethyl Group Hydrolysis : The C-Cl bond is the primary site of hydrolytic degradation. The hydrolysis of the 2-chloroethyl group likely proceeds via intramolecular cyclization to the aziridinium-like intermediate, which is then attacked by water. This mechanism is observed in the hydrolysis of the analogous compound bis(2-chloroethyl) ether. Studies on N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a structurally similar compound, indicate that it can hydrolyze in the presence of water to yield p-toluenesulfonamide (B41071) and 2-chloroethanol. This suggests a potential degradation pathway involving the cleavage of the N-C bond after an initial reaction at the C-Cl bond.

The reactivity of the haloalkyl group is critically dependent on the identity of the halogen atom. This trend is governed by the strength of the carbon-halogen (C-X) bond. The bond strength decreases down the halogen group, leading to an increase in reactivity.

The established order of reactivity for alkyl halides is: R-I > R-Br > R-Cl > R-F

This trend is due to the C-X bond energy; the weaker the bond, the more easily it is broken, leading to a faster reaction rate. The C-F bond is the strongest, rendering fluoroalkanes largely unreactive, while the C-I bond is the weakest, making iodoalkanes the most reactive.

This principle is directly applicable to N-(2-Haloethyl)sulfamides. For instance, a comparative analysis of related compounds shows that the bromoethyl group in N-(2-bromoethyl)methanesulfonamide exhibits higher reactivity in nucleophilic substitution reactions than its chloroethyl analog.

| Haloalkyl Group | C-X Bond Polarity | C-X Bond Strength | Leaving Group Ability | Relative Reactivity | Reference |

| -CH₂CH₂F | Highest | Strongest | Poorest | Lowest | , |

| -CH₂CH₂Cl | High | Strong | Good | Moderate | , |

| -CH₂CH₂Br | Moderate | Weaker | Better | High | , |

| -CH₂CH₂I | Lowest | Weakest | Best | Highest | , |

Hydrolytic Stability and Degradation Pathways

Reactivity of the Sulfamide Functional Group

The sulfamide group, -NH

Electrophilic and Nucleophilic Character of the Sulfonyl Nitrogen

The nitrogen atom in the sulfonamide group of this compound exhibits dual chemical character. The presence of the electron-withdrawing sulfonyl group (SO2) significantly reduces the electron density on the nitrogen atom, rendering it less nucleophilic compared to the nitrogen in amines. researchgate.net This diminished nucleophilicity is a consequence of the resonance stabilization of the nitrogen's lone pair of electrons by the adjacent sulfonyl group. libretexts.org

Despite its reduced nucleophilicity, the sulfonamide nitrogen can still participate in reactions as a nucleophile, particularly after deprotonation. In the presence of a base, the sulfonamide proton can be removed to form a sulfonamidate anion. rsc.orgescholarship.org This anion is a more potent nucleophile and can engage in various reactions.

Conversely, the sulfonyl group's strong electron-withdrawing nature makes the sulfur atom highly electrophilic. This allows for nucleophilic attack at the sulfur center, a common reactivity pattern for sulfonyl compounds. rsc.org Hard nucleophiles, such as oxygen and nitrogen-based nucleophiles, tend to attack the electrophilic sulfur atom. rsc.org The electrophilicity of the sulfur atom is a key factor in the compound's role in various chemical transformations.

Role in Condensation and Addition Reactions

This compound is a versatile substrate in condensation and addition reactions, primarily due to the reactivity of its functional groups.

One notable application is in condensation reactions with aldehydes. Under solvent-free and catalyst-free conditions, this compound readily condenses with various aromatic and unsaturated aldehydes to form N-sulfamoyl imines in good to excellent yields. tandfonline.com This reaction highlights the ability of the sulfonamide nitrogen to act as a nucleophile in the initial step of imine formation. The resulting N-sulfonyl imines are valuable intermediates in organic synthesis, serving as substrates for nucleophilic additions, aza-Diels-Alder reactions, and the synthesis of biologically active compounds like β-amino acid derivatives. tandfonline.com

The compound also participates in multicomponent reactions, such as the Kabachnik-Fields reaction. In this process, this compound reacts with an aldehyde and a trialkyl phosphite (B83602) under solvent-free and catalyst-free conditions, typically with ultrasonic irradiation, to produce α-sulfamidophosphonates. nih.gov This reaction demonstrates the compound's ability to engage in complex transformations leading to the formation of multiple new bonds in a single step.

Furthermore, the chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. This allows for the introduction of various functional groups, making this compound a useful building block in the synthesis of more complex molecules. For instance, in basic conditions, it can react with ethoxide to form N-2-(ethoxyethyl)arylsulphonamides. rsc.org

Rearrangement Processes and Byproduct Formation

The chemical transformations of this compound and its derivatives can sometimes be accompanied by rearrangement processes and the formation of byproducts.

A significant rearrangement has been observed during the nitrosation of N-(2-chloroethyl)sulfamoyl derivatives. nih.gov In an attempt to synthesize fotemustine (B1673584) analogues, the nitrosation of diethyl ((((N-(2-chloroethyl)-N-sulfamoyl)amino)arylmethyl)phosphonates did not yield the expected N-nitroso compounds. Instead, an unexpected rearrangement occurred, leading to the formation of the corresponding sulfamates. nih.gov This type of rearrangement, where a group migrates from one atom to another within the same molecule, can be influenced by the reaction conditions and the structure of the substrate. wiley-vch.debyjus.com

Intramolecular cyclization is another important reaction pathway for this compound and its derivatives. In the presence of a base, the sulfonamidate anion can undergo an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion to form an N-sulfonylaziridine. rsc.org This cyclization is a key step in the synthesis of various heterocyclic compounds. The efficiency of this process can be influenced by factors such as the solvent and the concentration of the substrate. At higher concentrations in the presence of a strong base like ethoxide, side reactions can occur, leading to the formation of byproducts such as piperazines and N-2-(ethoxyethyl)arylsulphonamides. rsc.org

The formation of byproducts can also occur during the synthesis of N-(2-chloroethyl)sulfonamides. For example, during the introduction of the chloroethyl group via a Mitsunobu reaction, the formation of the bis-N-chloroethyl byproduct can be observed due to a lack of regioselectivity. nih.gov

Influence of Substituent Effects on Reactivity

The reactivity of this compound and its derivatives is significantly influenced by the nature of substituents on the molecule, particularly on an aromatic ring attached to the sulfonyl group. These substituent effects can alter the electronic properties of the molecule, thereby affecting reaction rates and mechanisms.

Electron-withdrawing and electron-donating groups on an aryl ring attached to the sulfonyl group can have a pronounced effect on the acidity of the sulfonamide proton and the rate of subsequent reactions. For instance, in the cyclization of N-(2-haloethyl)arylsulphonamides to aziridines, electron-withdrawing substituents on the aryl ring increase the acidity of the sulfonamide N-H bond, facilitating the formation of the reactive sulfonamidate anion. rsc.org This is reflected in a positive Hammett ρ value for the pKa of the sulfonamide. rsc.org

The nature of the halogen atom in the 2-haloethyl group also plays a crucial role. N-(2-Bromoethyl)sulfonamides are approximately 50 times more reactive than the corresponding N-(2-chloroethyl)sulfonamides in cyclization reactions. rsc.org This is due to the better leaving group ability of the bromide ion compared to the chloride ion.

In the context of electrophilic aromatic substitution, substituents on a benzene (B151609) ring dictate the reactivity and the orientation of incoming electrophiles. libretexts.org Activating groups, which donate electron density to the ring, increase the reaction rate, while deactivating groups, which withdraw electron density, slow it down. libretexts.org This principle is relevant when considering reactions involving an aryl-substituted this compound.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and energetics of chemical processes involving this compound.

Kinetic studies on the cyclization of N-(2-haloethyl)arylsulphonamides have revealed that the reaction proceeds via the sulfonamidate anion as the reactive species. rsc.org The reaction is typically first-order with respect to the sulfonamide. The rate constants for these reactions are influenced by temperature, with an increase in temperature generally leading to a faster reaction rate, as is typical for many chemical reactions. iosrjournals.orgsamipubco.com

Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from temperature-dependent kinetic studies. iosrjournals.orgsamipubco.com These parameters provide valuable information about the energy barrier of the reaction and the nature of the transition state. For example, a positive enthalpy of activation indicates that the reaction is endothermic, requiring energy input to proceed. samipubco.com

The solvent can also have a significant effect on reaction kinetics. For instance, the condensation of this compound with aldehydes proceeds much more efficiently under solvent-free conditions compared to reactions carried out in solvents like methanol, ethanol, or toluene (B28343). tandfonline.com This suggests that the transition state is less stabilized by these solvents, leading to slower reaction rates.

The table below presents kinetic data for the cyclization of N-(2-bromoethyl)-p-substituted-benzenesulfonamides, which are structurally related to this compound and illustrate the principles of substituent effects on reaction rates.

| Substituent (X) | pKa | 10^2 * k_obs (s⁻¹) | 10^4 * k_anion (s⁻¹) |

|---|---|---|---|

| OMe | 10.83 | 1.10 | 2.51 |

| Me | 10.73 | 1.34 | 2.50 |

| H | 10.59 | 1.95 | 2.39 |

| Cl | 10.22 | 4.02 | 1.98 |

| NO2 | 9.65 | 11.6 | 1.25 |

This table is based on data for illustrative purposes and may not represent the exact values for this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of N-(2-Chloroethyl)sulfamide-containing compounds, offering precise insights into the hydrogen, carbon, and, where applicable, phosphorus atomic environments.

¹H NMR spectroscopy is critical for identifying the proton-bearing fragments of the molecule. In derivatives of this compound, the chloroethyl moiety gives rise to characteristic signals. The methylene (B1212753) protons of the chloroethyl and phosphonate (B1237965) chains in some derivatives have been observed as four multiplets between 3.52-4.37 ppm. researchgate.net For cyclic derivatives, the disappearance of the carbamic proton signal and the appearance of two triplets attributed to the methylenes of the cyclosulfamide moiety at 3.45-3.65 ppm confirm intramolecular cyclization. researchgate.net In studies of N-sulfamoyl imines derived from this compound, the imine proton (H-C=N) presents a distinct shift between 8.1 and 8.8 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Compound Type |

|---|---|---|---|

| -CH₂-Cl | ~3.6 - 3.8 | Multiplet | General Chloroethylamides |

| N-CH₂- | ~3.2 - 3.4 | Multiplet | General Chloroethylamides |

| Cyclosulfamide -CH₂- | 3.45 - 3.65 | Triplet | Cyclic Sulfamides researchgate.net |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence), provides a detailed map of the carbon skeleton. researchgate.net For N,N-bis(2-chloroethyl)sulfamide, characteristic signals appear at approximately 44.1 ppm for the CH₂Cl carbon and 52.3 ppm for the NCH₂ carbon. In N-sulfamoyl imine derivatives, the imine carbon (H-C=N) is readily identified by a signal in the range of 165 to 175 ppm. researchgate.net In more complex phosphonate derivatives, the formation of a five-membered N-substituted 1,2,5-thiadiazolidine-1,1-dioxide ring was confirmed by the appearance of four signals between 43 and 45 ppm, corresponding to the methylene groups of the nitrogen mustard pattern. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Compound Type |

|---|---|---|

| -CH₂-Cl | ~44 | General Chloroethylamides |

| N-CH₂- | ~43 - 52 | General Chloroethylamides researchgate.net |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the derivative.

For derivatives of this compound that incorporate a phosphonate group, ³¹P NMR spectroscopy is an essential tool for characterization. researchgate.netresearchgate.net The presence of the phosphonate function is unequivocally confirmed by a signal in the ³¹P NMR spectrum. researchgate.net In a series of novel α-sulfamidophosphonates derived from this compound, the presence of the phosphorus atom was confirmed by ³¹P NMR signals appearing in the 13.0-16.0 ppm range. researchgate.netrsc.org

Table 3: ³¹P NMR Data for this compound Phosphonate Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) spectroscopy has been widely used to confirm the structure of this compound derivatives. Key characteristic absorption bands include those for the symmetric and antisymmetric sulfonyl (SO₂) function, which appear around 1185 ± 10 cm⁻¹ and 1384 ± 10 cm⁻¹, respectively. researchgate.net In phosphonate derivatives, the P=O group shows a stretching vibration between 1210–1245 cm⁻¹. rsc.org The IR spectra are also instrumental in monitoring reactions; for instance, the disappearance of the N-H stretching band (typically in the 3260-3285 cm⁻¹ range) is a clear indicator of successful intramolecular cyclization. researchgate.net

Table 4: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Frequency (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3260 - 3285 | Stretch |

| SO₂ (asymmetric) | 1374 - 1394 | Stretch |

| SO₂ (symmetric) | 1175 - 1195 | Stretch |

| P=O (phosphonate) | 1210 - 1255 | Stretch |

Source: Data compiled from references researchgate.netrsc.org.

Raman spectroscopy, a complementary technique to IR, is also valuable for structural analysis, particularly for its high specificity and minimal interference from aqueous media. nih.gov While specific Raman data for the parent this compound is not extensively published, studies on analogous molecules like 2-chloroethyl ethyl sulfide (B99878) (CEES) demonstrate the utility of the technique. researchgate.net Characteristic Raman peaks for CEES include those for C-S and C-Cl bond vibrations. researchgate.net For this compound, one would expect to observe distinct Raman bands corresponding to the S=O, C-N, N-H, and C-Cl stretching and bending modes, providing a comprehensive vibrational fingerprint. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to deduce their structure from fragmentation patterns. researchgate.netresearchgate.net Electrospray ionization (ESI) is a common "soft" ionization technique used for these types of molecules. uni-marburg.de The fragmentation of arylsulfonamides in the gas phase often involves a characteristic loss of a neutral sulfur dioxide molecule (SO₂, 64 Da). nih.gov This SO₂ elimination is a frequently encountered rearrangement pathway that is susceptible to the types of substituents on the molecule. nih.gov The analysis of the chloroethyl moiety would be expected to show fragmentation patterns typical for alkyl halides. Studies on related compounds like 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane show characteristic fragments resulting from cleavage of C-C and C-Cl bonds. dtic.mil High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the parent ion and its fragments.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. taylorandfrancis.com This technique was successfully applied to elucidate the structure of a cyclic N-2-chloroethyl-sulfamide compound bearing a phosphonate moiety (a 2-chloroethyl-(1,2,5-thiadiazoline-2-carbonyloxy-1-dioxide) phosphonate). researchgate.netresearchgate.net

The analysis revealed that the compound crystallizes in the triclinic crystal system with a P-1 space group. researchgate.netresearchgate.net An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram showed the detailed molecular structure, including a disordered chloroethyl group. researchgate.net The crystal packing was described as alternating layers connected by C-H···O and C-H···Cl hydrogen bonds. researchgate.net Such detailed structural data is invaluable for understanding intermolecular interactions and conformational preferences. Furthermore, computational studies on related N-nitroso-N-(2-chloroethyl)sulfamides have been used to compare calculated bond lengths and angles with those determined experimentally by X-ray crystallography, demonstrating a strong correlation between theoretical models and empirical data. mdpi.com

Table 5: Crystallographic Data for a Cyclic this compound Phosphonate Derivative (Compound 3c)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.016(2) |

| b (Å) | 11.239(4) |

| c (Å) | 11.516(4) |

| α (°) | 88.08(3) |

| β (°) | 80.59(3) |

| γ (°) | 71.93(3) |

Source: Data from reference researchgate.net. Note: This data is for a derivative, not the parent this compound.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity on its own. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules, which can rotate the plane of polarized light. Consequently, this section is only applicable to chiral derivatives of this compound.

A comprehensive search of scientific literature was conducted to identify studies involving the synthesis of chiral derivatives of this compound and their subsequent analysis using chiroptical spectroscopy. The investigation included searches for direct chiral derivatives as well as compounds synthesized in multiple steps where this compound or its immediate precursors were used as a starting material for creating a chiral molecule.

The literature reveals various synthetic routes starting from this compound to produce other molecules, such as N-(2-chloroethyl)sulfamoyl imines tandfonline.com. Additionally, structurally related compounds, like N',N'-Dibenzyl-N-(2-chloroethyl)sulfamide, have been synthesized and characterized using methods like X-ray crystallography scispace.com. Research has also been conducted on cyclic N-2-chloroethyl-sulfamide compounds bearing a phosphonate moiety. However, these studies did not focus on the chirality or chiroptical properties of the synthesized molecules.

Despite extensive searches for chiroptical data on chiral derivatives, no specific research findings, data tables, or detailed analyses pertaining to the Circular Dichroism or other chiroptical spectroscopic properties of any chiral derivative of this compound could be located in the available scientific literature. While the synthesis and chiroptical properties of a wide range of other chiral sulfonamides and sulfamides are well-documented, a direct link to a chiral derivative of this compound that has been characterized by these methods is not present in the reviewed sources. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can provide valuable information about reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Methodologies

DFT is a popular computational method for investigating the electronic structure of molecules. It is frequently used to calculate optimized geometries, vibrational frequencies, and electronic properties. tandfonline.comijcce.ac.irresearchgate.netnih.gov Studies on related compounds, such as N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine (B6355638) (CENS), have employed DFT methods like B3LYP and MPW1PW91 to investigate their structure and complexes. researchgate.netresearchgate.net For other sulfonamides, DFT calculations at the B3LYP/6-31G(d,p) level have been used to reproduce structural parameters and analyze vibrational spectra. nih.gov However, a search of the literature did not yield any studies that have published DFT calculation results specifically for N-(2-Chloroethyl)sulfamide.

Semi-Empirical and Ab Initio Approaches (e.g., MM+, AM1, PM3, RHF)

Semi-empirical (like AM1 and PM3) and ab initio (like Hartree-Fock, RHF) methods provide alternative approaches to quantum chemical calculations. bldpharm.com For a series of 2-chloroethylnitrososulfamides, molecular mechanics (MM+), AM1, and PM3 methods were used to determine the stability of different conformers. bldpharm.commdpi.com Ab initio RHF methods with a minimal basis set (STO-3G) were also applied to these derivatives. bldpharm.commdpi.com Despite the application of these methods to closely related structures, no published data using these approaches for this compound could be found.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's stability. researchgate.net For various sulfonamide derivatives, HOMO-LUMO energies have been calculated using DFT to show that charge transfer occurs within the molecules. researchgate.netnih.gov Regrettably, there are no available studies reporting the HOMO-LUMO analysis for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP is often calculated using DFT methods and helps in understanding intermolecular interactions. nih.govmdpi.com While MEP analysis has been performed on various sulfonamides to understand their electronic density distribution, no such maps or related data have been published for this compound. nih.govmdpi.comnih.gov

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge delocalization and hyperconjugative interactions. nih.govuni-muenchen.de This method has been applied to understand the stability and interactions in sulfonamide complexes and derivatives. researchgate.netresearchgate.netnih.gov For instance, in a study of an N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine complex, NBO analysis was used to investigate intermolecular hydrogen bonds. researchgate.netresearchgate.net However, the literature lacks any NBO analysis specifically for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is key to understanding the three-dimensional arrangement of atoms in a molecule and how different conformations affect its properties and reactivity. Molecular dynamics simulations can further explore the conformational landscape and flexibility of a molecule over time.

For related 2-chloroethylnitrososulfamides, conformational analysis using methods like MM+, AM1, and PM3 has been performed to compare the stability of syn and anti conformers. bldpharm.commdpi.com These studies provide a framework for how such an analysis could be approached. However, there are no specific published conformational analyses or molecular dynamics simulation results for this compound.

Determination of Lowest-Energy Conformations

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. Computational methods are widely used to determine the most stable three-dimensional arrangements, known as lowest-energy conformations.

For a series of related 2-chloroethylnitrososulfamides (CENS), the lowest-energy conformations were determined using the MM+ molecular mechanics force field. mdpi.com This computational search was performed using a Metropolis Monte Carlo (MMC) approach to generate a wide range of possible conformations by randomly varying torsional angles. mdpi.com The resulting structural parameters, such as bond lengths and angles of the common alkylating moiety, were then compared with experimental data from X-ray crystallography of a similar compound, N-nitroso-N-(2-chloroethyl)-N'-sulfamoyl-proline. mdpi.comresearchgate.net The calculations showed good agreement with experimental values, with most bond length differences being less than 0.05 Å and bond angle differences not exceeding 8°, validating the use of molecular mechanics for analyzing the characteristics of these compounds. researchgate.net

Table 1: Comparison of Calculated vs. Experimental Structural Parameters for the Common Fragment of CENS

| Parameter Type | Specific Bond/Angle | Calculated Value (MM+) | Experimental Value (X-ray) | Difference |

|---|---|---|---|---|

| Bond Length | N2-S3 | - | - | 0.08 Å |

| Bond Length | Other Bonds | - | - | < 0.05 Å |

| Bond Angle | N6-N7-O8 | - | - | 10.8° |

| Bond Angle | Other Angles | - | - | < 8° |

Note: Specific values for individual bonds and angles were not detailed in the source, only the magnitude of the differences. researchgate.net

Assessment of Conformational Stability and Isomerism (e.g., syn/anti)

The relative stability of different conformers, such as syn and anti isomers around the N-N bond in nitrososulfamides, is critical for understanding their reactivity. mdpi.comresearchgate.net The syn conformation was generated from the most stable anti conformation by a 180° rotation around the N-N bond, followed by energy optimization. mdpi.com

Computational studies using various methods have been employed to assess the lowest-energy state of these conformers and the transition state (TS) for their interconversion. mdpi.comresearchgate.net Molecular mechanics (MM+), as well as semi-empirical methods (AM1 and PM3), predicted the anti conformation to be more stable than the syn conformation for the studied 2-chloroethylnitrososulfamides. mdpi.com In contrast, the ab initio method using the Hartree-Fock (RHF) level of theory with a minimal STO-3G basis set suggested that the syn conformation is slightly more stable. mdpi.com This highlights how the choice of computational method can influence the predicted outcomes.

Table 2: Predicted Conformational Stability of 2-Chloroethylnitrososulfamides

| Computational Method | Predicted Most Stable Conformer |

|---|---|

| MM+ (Molecular Mechanics) | anti |

| AM1 (Semi-empirical) | anti |

| PM3 (Semi-empirical) | anti |

| Ab initio (RHF/STO-3G) | syn (slightly) |

Source: Data compiled from a theoretical study on 2-chloroethylnitrososulfamides. mdpi.com

Computational Exploration of Reaction Pathways and Transition States

Understanding how a chemical reaction proceeds requires mapping the energetic landscape that connects reactants to products. Computational chemistry is indispensable for this, allowing for the characterization of high-energy transition states and the pathways that traverse them. researchgate.netnih.gov

Characterization of Transition State Structures

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy pathway between a reactant and a product. tau.ac.il Identifying and characterizing these structures is crucial for determining reaction rates and mechanisms. researchgate.net For the anti-syn isomerization of 2-chloroethylnitrososulfamides, the transition state was calculated using MM+, AM1, and PM3 methods. mdpi.com These calculations indicated that the relative energy of the transition state was considerably high, suggesting a significant energy barrier for the interconversion between the two conformers. mdpi.com Analysis of the atomic charges on the syn, anti, and TS structures provided further details about the electronic nature of the transition state. mdpi.com

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state structure has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it correctly connects the desired reactants and products. uni-muenchen.de An IRC is defined as the minimum energy reaction pathway (MERP) in mass-weighted cartesian coordinates between the transition state and the corresponding minima on the potential energy surface. nih.govuni-muenchen.de Essentially, it traces the path a molecule would follow as it moves down from the energy maximum of the transition state toward the reactant valley on one side and the product valley on the other, assuming it has zero kinetic energy. uni-muenchen.de This analysis is essential for verifying the nature of a transition state and understanding the complete reaction trajectory. uni-muenchen.defaccts.de

Solvation Models in Theoretical Reactivity Predictions

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity. Accurately modeling these solvent effects is a major challenge in computational chemistry. tum.de Explicitly including individual solvent molecules in a calculation is often too computationally expensive, especially for simulations of rare events like chemical reactions. tum.de

To overcome this, implicit solvation models are frequently used. tum.de These models, such as the Polarizable Continuum Model (PCM) or the Poisson-Boltzmann model, represent the solvent as a continuous medium with specific properties like a dielectric constant, rather than as individual molecules. tum.demdpi.com This approach is particularly important when the charge of the compound changes during the reaction, as the solvent plays a critical role in stabilizing charged species. mdpi.com The choice of the solvation model and its parameters can significantly impact the accuracy of calculated properties, such as reaction Gibbs energies. mdpi.com

Molecular Recognition and Non-Covalent Interactions

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to many chemical and biological processes. numberanalytics.comnih.gov These interactions, though weaker than covalent bonds, collectively determine the structure and stability of molecular complexes. numberanalytics.com

Computational studies have been used to investigate the molecular recognition of this compound derivatives. For instance, the complexation of N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine (CENS) with β-cyclodextrin was studied using Density Functional Theory (DFT) calculations. researchgate.net These calculations explored two different orientations of the CENS molecule inside the β-cyclodextrin cavity to find the most stable arrangement. researchgate.net The study found that the most favorable complexation mode involves the formation of four intermolecular hydrogen bonds between CENS and the cyclodextrin (B1172386) host. researchgate.net Specifically, two conventional hydrogen bonds form, one between a nitrogen atom of the nitroso group and a hydroxyl hydrogen of the cyclodextrin, and another between an oxygen atom of the sulfonyl group and a different hydroxyl hydrogen. researchgate.net Additionally, two weaker C-H···O interactions were identified, further stabilizing the complex. researchgate.net Such studies demonstrate the power of computational methods to elucidate the specific non-covalent interactions driving molecular recognition. researchgate.netnumberanalytics.com

Table 3: Types of Non-Covalent Interactions

| Interaction Type | Description | Typical Strength (kcal/mol) |

|---|---|---|

| Electrostatic | Arises from the interaction between charged or polar molecules. | 1-100 |

| Hydrogen Bonding | A specific type of electrostatic interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F). | 1-30 |

| Dispersion | Arises from temporary, fluctuating dipoles in molecules due to electron movement. | 0.1-1 |

| π-π Interactions | Occurs between the π-electron systems of aromatic rings. | Weak |

Source: General characteristics of non-covalent interactions. numberanalytics.com

Inclusion Complexation Studies (e.g., with Cyclodextrins)

The formation of inclusion complexes with cyclodextrins (CDs) is a widely studied strategy to enhance the solubility, stability, and bioavailability of various guest molecules. academie-sciences.frgoogle.comgoogle.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate hydrophobic molecules or moieties. google.comgoogle.com Theoretical studies have been instrumental in understanding the inclusion of this compound derivatives within cyclodextrins.

Molecular mechanics and quantum mechanical calculations have been employed to investigate the formation of inclusion complexes between CENS compounds and β-cyclodextrin (β-CD). academie-sciences.frresearchgate.net These studies aim to determine the most stable orientation of the guest molecule within the host cavity and to quantify the energetics of the complexation process.

For instance, in the case of N-nitroso, N-(2-chloroethyl), N′, N′-dibenzylsulfamid (CENS-Dibenz) and β-CD, molecular mechanics calculations, both in a vacuum and in the presence of water, were used to find the most favorable structure. academie-sciences.fr The results indicated that the driving forces for complexation are primarily non-bonded van der Waals interactions between the host and guest, with minimal contribution from electrostatic forces. academie-sciences.fr Further optimization using semi-empirical (PM3) and hybrid quantum mechanics/molecular mechanics (ONIOM2) methods revealed that the most stable conformation involves one of the aromatic rings of the guest molecule being inserted into the β-CD cavity. academie-sciences.fr

Similarly, theoretical studies on the inclusion of N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine (CENS) with β-CD using Density Functional Theory (DFT) calculations considered two primary orientations: "head" (ring first) and "tail" (chain first). academie-sciences.fr These calculations, confirmed by different levels of theory, showed that the "tail" orientation is energetically more favorable. academie-sciences.fr

The stoichiometry of these inclusion complexes is often found to be 1:1, a finding supported by both experimental techniques like fluorescence spectroscopy and theoretical calculations. academie-sciences.frresearchgate.netresearchgate.net The stability constants of these complexes can be experimentally determined using methods like the Benesi-Hildebrand equation and then correlated with theoretical binding energies. academie-sciences.frresearchgate.net

Table 1: Theoretical Methods Used in Cyclodextrin Inclusion Studies of CENS Derivatives

| CENS Derivative | Computational Method(s) | Key Findings | Reference(s) |

| N-nitroso, N-(2-chloroethyl), N′, N′-dibenzylsulfamid | MM+, PM3, ONIOM2 | 1:1 stoichiometry; van der Waals interactions dominate; one aromatic ring inside the cavity. | academie-sciences.fr |

| N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine | MM+, DFT (B3LYP, MPW1PW91) | 1:1 stoichiometry; "tail" orientation is more stable. | researchgate.netacademie-sciences.fr |

| N-(2-chloroethyl), N-nitroso, N′, N′-dicyclohexylsulfamid | PM3, ONIOM2, DFT | 1:1 stoichiometry; cyclohexyl group is inside the β-CD cavity. | researchgate.net |

| N-nitroso-N-(2-chloroethyl)-N'-sulfamoylprolinate | PM7, ONIOM2 | The drug is completely encapsulated inside the β-CD cavity. | researchgate.net |

Hydrogen Bonding Network Analysis

Hydrogen bonds play a critical role in determining the structure, stability, and interactions of molecules. In the context of this compound and its derivatives, both intramolecular and intermolecular hydrogen bonds are significant. Computational methods, particularly DFT and Natural Bond Orbital (NBO) analysis, are powerful tools for identifying and characterizing these interactions. academie-sciences.frresearchgate.net

In the solid state, sulfonamides are known to form extensive three-dimensional hydrogen bonding networks. nih.gov The sulfonamide group itself can act as both a hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net For example, a crystallographic study of N-(2-Chloro-phenyl)-2,4-dimethyl-benzenesulfonamide revealed the presence of both an intramolecular N-H⋯Cl hydrogen bond and intermolecular N-H⋯O hydrogen bonds, which lead to the formation of molecular chains in the crystal lattice. nih.gov

Theoretical studies on the inclusion complex of N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine (CENS) with β-CD identified the formation of four intermolecular hydrogen bonds between the CENS molecule and the cyclodextrin. academie-sciences.fr These included two conventional hydrogen bonds (N-H···O and O-H···N) and two weaker C-H···O interactions. academie-sciences.fr NBO analysis was used to further investigate the nature and strength of these specific interactions. academie-sciences.fr

The analysis of hydrogen bonding networks is not limited to intermolecular interactions. Intramolecular hydrogen bonds can significantly influence the conformation of a molecule. For some sulfonamide derivatives, intramolecular hydrogen bonding between a carbonyl oxygen and the sulfonamide hydrogen atom has been observed, leading to the formation of a stable six-membered ring. researchgate.net

Table 2: Examples of Hydrogen Bonding in Sulfonamide Derivatives

| Compound/Complex | Type of Hydrogen Bond | Method of Analysis | Key Observation | Reference(s) |

| N-(2-Chloro-phenyl)-2,4-dimethyl-benzenesulfonamide | Intramolecular (N-H⋯Cl) and Intermolecular (N-H⋯O) | X-ray Crystallography | Formation of molecular chains parallel to the b-axis. | nih.gov |

| CENS piperidine – β-CD complex | Intermolecular (N-H···O, O-H···N, C-H···O) | DFT, NBO | Four intermolecular H-bonds stabilize the complex. | academie-sciences.fr |

| General Sulfamides | Intermolecular | Solid-state analysis | Formation of three-dimensional hydrogen bonding networks. | nih.gov |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives | Intramolecular (N-H···O=C) | NMR, X-ray Diffraction | Formation of a six-membered hydrogen-bonded ring. | researchgate.net |

Predictive Modeling of Chemical Behavior and Synthetic Outcomes

Predictive modeling, utilizing computational chemistry techniques, has emerged as a powerful approach to forecast the chemical behavior and potential synthetic outcomes of compounds like this compound. These models can predict various properties, from conformational stability to reactivity, guiding experimental work and providing a deeper understanding of molecular properties.

For a series of 2-chloroethylnitrososulfamides (CENS), computational methods such as molecular mechanics (MM+), semi-empirical (AM1, PM3), and ab initio calculations have been used to determine their lowest-energy conformations. nih.govmdpi.com These studies predicted the relative stability of syn and anti conformations around the N-N bond. While MM+, AM1, and PM3 methods suggested the anti conformation to be more stable, ab initio calculations (RHF/STO-3G) indicated a slight preference for the syn conformation. nih.gov Such studies also calculate heats of formation and dipole moments, which can be correlated with the stability and reactivity of the compounds. nih.gov

Furthermore, computational models can predict the outcomes of chemical reactions. For instance, the synthesis of novel cyclic N-2-chloroethyl-sulfamide compounds with a phosphonate (B1237965) moiety involved several steps, including an intramolecular cyclization. researchgate.net Predictive modeling can help to understand the feasibility and stereoselectivity of such reactions by calculating the energies of reactants, transition states, and products.

Machine learning algorithms, combined with molecular descriptors, are also being increasingly used to predict the properties and activities of chemical substances. peercommunityin.org For diverse sulfonamide compounds, quantitative structure-activity relationship (QSAR) models based on topological indices have been developed to correlate molecular structure with physicochemical properties and biological activity. nih.gov These predictive models are valuable for designing new compounds with desired characteristics.

Table 3: Computational Predictions for 2-Chloroethylnitrososulfamides (CENS)

| Property Predicted | Computational Method(s) | Key Findings | Reference(s) |

| Conformational Stability (syn vs. anti) | MM+, AM1, PM3, ab initio (RHF/STO-3G) | anti conformation predicted as more stable by MM+ and semi-empirical methods; syn slightly more stable by ab initio. | nih.govmdpi.com |

| Relative Stability of Different CENS derivatives | PM3 | The order of stability was established based on calculated bonding energies. | nih.gov |

| Transition State Energies | PM3, AM1 | The energy barrier for the syn-anti interconversion was calculated. | nih.gov |

| Structural Parameters (Bond lengths, angles) | Molecular Mechanics (MM+) | Calculated values were compared with experimental X-ray crystallography data. | nih.govmdpi.com |

Advanced Applications in Synthetic Organic Chemistry

Role as Key Intermediates in Fine Chemical Synthesis

N-(2-Chloroethyl)sulfamide serves as a crucial intermediate for producing a variety of fine chemicals, particularly those containing the sulfamoyl (-SO₂NH₂) functional group. Its ready availability and reactivity make it an attractive starting point for multi-step syntheses. The compound can be prepared from 2-chloroethylamine (B1212225) hydrochloride, for instance, through a process involving chlorosulfonyl isocyanate (CSI) to form an N-Boc protected intermediate, which is then deprotected to yield this compound. rsc.orgnih.gov This accessibility facilitates its use in the synthesis of more complex molecules like N-sulfamoyl imines and phosphorylated compounds, which are valuable in various fields of chemical research. rsc.orgtandfonline.com

Scaffold for the Construction of Diverse Organic Molecules

The unique structure of this compound, featuring both a reactive chlorine atom and an acidic NH proton on the sulfamide (B24259) group, makes it an ideal backbone for constructing diverse and complex organic molecules.

This compound is an excellent precursor for synthesizing a range of sulfonamide derivatives. A notable application is its condensation with various aromatic aldehydes to produce N-(2-chloroethylsulfamoyl) imines. tandfonline.comresearchgate.net This reaction takes advantage of the nucleophilicity of the sulfamide nitrogen and the electrophilicity of the aldehyde's carbonyl carbon. The resulting N-sulfonyl imines are themselves versatile intermediates, as the sulfonyl group activates the C=N bond for further transformations. researchgate.net This method allows for the creation of a library of substituted imines by simply varying the aldehyde reactant. tandfonline.comresearchgate.net

The chloroethyl group provides an additional site for reactivity, primarily through nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the formation of complex amine derivatives, although the primary focus in recent literature has been on the reactions involving the sulfamide moiety.

A significant application of this compound is in the synthesis of α-sulfamidophosphonates, a class of organophosphorus compounds. rsc.org This is achieved through a multi-component Kabachnik-Fields reaction, where this compound reacts with an aldehyde and a trialkylphosphite. rsc.orgnih.gov This one-pot synthesis is highly efficient for creating a carbon-phosphorus bond and incorporating the sulfamide structure simultaneously. The reaction proceeds by forming an imine intermediate from the sulfamide and aldehyde, which is then attacked by the phosphite (B83602) to yield the final α-sulfamidophosphonate product. This strategy has been employed to prepare a diverse library of these phosphorylated compounds by varying both the aldehyde and the phosphite reagent. rsc.org

Generation of Complex Amine and Sulfonamide Derivatives

Enabling Green Chemistry Principles in Organic Transformations

The use of this compound has been central to the development of more environmentally benign synthetic protocols that align with the principles of green chemistry by reducing waste and energy consumption.

Research has demonstrated that this compound can be effectively used in reactions that eliminate the need for both solvents and catalysts, which are major sources of chemical waste. The synthesis of N-(2-chloroethylsulfamoyl) imines, for example, can be performed by simply heating a mixture of this compound and an appropriate aldehyde at 100°C. tandfonline.comresearchgate.net This solventless and catalyst-free approach not only simplifies the experimental and purification procedures but also offers high yields in short reaction times. tandfonline.comresearchgate.net

Similarly, the Kabachnik-Fields reaction to produce α-sulfamidophosphonates from this compound has been successfully conducted under solvent-free and catalyst-free conditions, further showcasing the compound's utility in sustainable synthesis. rsc.orgnih.gov

| Aldehyde Reactant | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| Benzaldehyde | 60 | 80 |

| o-Chlorobenzaldehyde | 50 | 92 |

| p-Chlorobenzaldehyde | 50 | 90 |

| p-Nitrobenzaldehyde | 55 | 90 |

| p-Methoxybenzaldehyde | 60 | 85 |

Ultrasound irradiation has been identified as an effective method for promoting chemical reactions, often leading to higher yields and significantly reduced reaction times compared to conventional methods. beilstein-journals.org This green chemistry technique has been successfully applied to syntheses involving this compound.

The multi-component Kabachnik-Fields reaction for synthesizing α-sulfamidophosphonates is a prime example. By performing the reaction under ultrasonic irradiation (40-45 kHz) at a moderate temperature of 60°C, a series of α-sulfamidophosphonates were obtained in good yields within 1.5 to 2.5 hours. rsc.orgnih.gov This ultrasound-assisted protocol is also solvent-free and catalyst-free, combining multiple green chemistry principles into a single efficient process. rsc.orgnih.gov The use of sonication provides an energy-efficient alternative to conventional heating for accelerating the reaction rate. nih.gov

| Aldehyde Reactant | Phosphite Reactant | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Triethylphosphite | 2 | 70 |

| 4-Chlorobenzaldehyde | Triethylphosphite | 1.5 | 68 |

| 4-Fluorobenzaldehyde | Triethylphosphite | 1.5 | 65 |

| 4-Methylbenzaldehyde | Triethylphosphite | 2 | 67 |

| 4-Nitrobenzaldehyde | Triethylphosphite | 2.5 | 48 |

| 2-Naphthaldehyde | Triethylphosphite | 2.5 | 62 |

Solvent-Free and Catalyst-Free Methodologies

Mechanistic Insights Guiding Novel Reaction Development

A deep understanding of the reaction mechanisms involving this compound has been instrumental in the development of novel and efficient synthetic methodologies. The unique reactivity of this compound stems from the interplay between the electrophilic 2-chloroethyl group and the adjacent sulfamide moiety. This combination allows this compound to serve as a versatile building block in organic synthesis.

The chloroethyl group is a potent electrophile, making it susceptible to nucleophilic attack and facilitating alkylation reactions. This inherent reactivity is the cornerstone of its application in synthesis. For instance, the chlorine atom can be readily displaced by a variety of nucleophiles, a fundamental transformation that has been exploited to create more complex molecules. Mechanistic studies on related chloroethyl compounds, such as 2-chloroethyl ethyl sulfide (B99878), have shown the formation of cyclic sulfonium (B1226848) salt intermediates during hydrolysis, a process that significantly influences the reaction pathway. nih.govresearchgate.net This insight into the formation of strained, reactive intermediates helps chemists predict and control the outcomes of reactions involving the chloroethyl group in this compound.

Capitalizing on these mechanistic principles, researchers have developed novel synthetic protocols. One notable advancement is the solvent- and catalyst-free synthesis of N-sulfamoyl imines. tandfonline.com This method involves the direct condensation of this compound with various aromatic aldehydes. The reaction proceeds efficiently at elevated temperatures (100°C) in short time frames (50-65 minutes), affording the desired imine products in good to excellent yields. tandfonline.com The success of this green chemistry approach is attributed to the intrinsic reactivity of the starting materials, bypassing the need for auxiliary substances. tandfonline.com

The following table details the synthesis of various N-(2-chloroethylsulfamoyl) imines, demonstrating the efficiency of the solvent- and catalyst-free reaction conditions. tandfonline.com

| Aldehyde Reactant | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 60 | 90 |

| o-Chlorobenzaldehyde | 50 | 95 |

| p-Chlorobenzaldehyde | 55 | 92 |

| p-Methoxybenzaldehyde | 65 | 85 |

| p-Nitrobenzaldehyde | 55 | 93 |

| (E)-but-2-enal | 60 | 88 |

| This table is based on data from a study on the synthesis of N-sulfamoyl imines. tandfonline.com |

Furthermore, mechanistic understanding has guided the application of this compound in multicomponent reactions. The Kabachnik-Fields reaction, a powerful method for forming α-aminophosphonates, has been adapted to synthesize novel α-sulfamidophosphonates. rsc.orgrsc.org In this process, this compound reacts with an aldehyde and a trialkylphosphite under solvent-free conditions, often accelerated by ultrasound irradiation. rsc.orgrsc.org This eco-friendly method provides access to a diverse range of sulfamidophosphonates in acceptable yields. rsc.org

Investigations into the subsequent reactions of these products have also yielded significant mechanistic insights. For example, the attempted nitrosation of N-chloroethylsulfamidophosphonate derivatives with sodium nitrite (B80452) (NaNO₂) under acidic conditions did not yield the expected N-nitroso compounds. Instead, an unexpected rearrangement occurred, leading to the formation of sulfamate (B1201201) products. rsc.org A proposed mechanism for this transformation involves the formation of an unstable cyclic intermediate, which then undergoes a concerted rearrangement and eliminates nitrogen gas to furnish the final sulfamate. rsc.org The discovery and elucidation of such unexpected reaction pathways are crucial, as they expand the known chemical space of sulfamide derivatives and can lead to the development of entirely new synthetic strategies.

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Reactivity and Selectivity

While the alkylating nature of the 2-chloroethyl group is well-established, there remains significant potential for uncovering novel reactivity and controlling selectivity in its transformations. The compound serves as a versatile intermediate for creating more complex molecules. smolecule.com Future research is likely to focus on expanding the known reaction repertoire of N-(2-chloroethyl)sulfamide.

Key areas for exploration include:

Novel Condensation Reactions: Building upon known methods, such as the condensation with various aldehydes to form N-sulfamoyl imines, researchers can explore reactions with a wider range of electrophiles. researchgate.net A study demonstrated that this compound and its N,N-bis-(2-chloroethyl) analog condense with various aromatic aldehydes in good to excellent yields. researchgate.net

Controlled Nucleophilic Substitutions: The chloroethyl group readily participates in nucleophilic substitution reactions. smolecule.com Future work will likely aim for greater control over these reactions, using sophisticated catalysts to achieve regioselectivity and chemoselectivity in increasingly complex molecular scaffolds.

Development of Unconventional Transformations: Exploration into less common reaction pathways for sulfamides, potentially inspired by sulfoxide (B87167) chemistry like Pummerer-type rearrangements, could unlock entirely new synthetic applications. acs.org

Table 1: Known and Potential Reaction Classes for this compound

| Reaction Class | Reagent Type | Product Type | Research Status |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionalized Sulfamides | Established |

| Condensation | Aromatic Aldehydes | N-Sulfamoyl Imines | Established researchgate.net |

| Cyclization (Intramolecular) | Base | Cyclic Sulfamides | Explored researchgate.netresearchgate.net |

| Metal-Catalyzed Cross-Coupling | Boronic Acids, etc. | Aryl/Alkenyl Sulfamides | Potential |

| Radical Reactions | Radical Initiators | Functionalized Sulfamides | Potential |

Development of Stereoselective Synthetic Methodologies

The spatial arrangement of atoms is critical for a molecule's biological activity and material properties. Consequently, a significant future direction is the development of stereoselective methods for synthesizing chiral derivatives of this compound. Such methods are crucial for producing enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Future research will likely pursue several established strategies for stereocontrol:

Use of Chiral Substrates: Reacting this compound with enantiomerically pure nucleophiles or electrophiles to generate diastereomeric products that can be separated.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the sulfamide (B24259) nitrogen to direct the stereochemical outcome of subsequent reactions. Sugar-derived auxiliaries, for example, have proven effective in the stereoselective synthesis of other sulfur-containing compounds. nih.gov